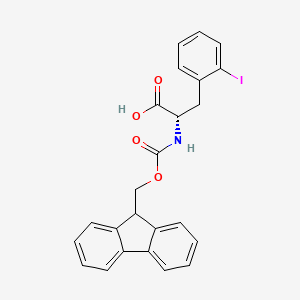

Fmoc-2-iodo-l-phenylalanine

Overview

Description

Fmoc-2-iodo-L-phenylalanine is a biochemical used for proteomics research . It is also known as Fmoc-4-iodo-L-phenylalanine . The molecular formula is C24H20INO4 and it has a molecular weight of 513.4 .

Synthesis Analysis

The synthesis of Fmoc-phenylglycine, which is similar to this compound, involves the addition of L-(+)-α-phenylglycine (1 mM) and Fmoc Chloride (1.2 mM) to a 1.5 mL mixture of tap water and ethanol (3:1). The mixture is then kept at 60°C under continuous stirring .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OC(=O)C@Hcc1)NC(=O)OCC2c3ccccc3-c4ccccc24 .

Chemical Reactions Analysis

This compound is used in Fmoc solid-phase peptide synthesis . It is also used in the preparation of peptides containing the versatile Phe (4-I) residue .

Physical And Chemical Properties Analysis

This compound appears as a white powder . It has a melting point of 200 - 220 °C (Lit.) .

Scientific Research Applications

Synthesis and Peptide Coupling

Fmoc-2-iodo-l-phenylalanine is utilized in the synthesis of complex amino acids and peptides. For instance, Deboves, Montalbetti, and Jackson (2001) described the synthesis of Fmoc-protected amino acids using organozinc chemistry, suitable for use in automated solid phase peptide synthesis. Their method included the transformation of the organozinc reagent into Fmoc-protected amino acids (Deboves, Montalbetti, & Jackson, 2001).

Hydrogelation and Self-Assembly

Ryan, Anderson, and Nilsson (2010) explored the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives, including this compound. They found that halogenation enhances the efficient self-assembly of these derivatives into amyloid-like fibrils that promote hydrogelation in aqueous solvents (Ryan, Anderson, & Nilsson, 2010).

Antibacterial Composite Materials

Schnaider et al. (2019) demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH. Their research indicated the potential of these materials in inhibiting and hindering bacterial growth, which could be integrated within resin-based composites for biomedical applications (Schnaider et al., 2019).

Nanotube Formation

Rajbhandary, Raymond, and Nilsson (2017) reported on the formation of nanotube structures by cation-modified Fmoc-phenylalanine derivatives, demonstrating how subtle modifications can influence self-assembly pathways and provide insights for hydrogelation and nanotube formation in bioengineering (Rajbhandary, Raymond, & Nilsson, 2017).

Synthesis and Signal Transduction

Yao et al. (1999) highlighted the synthesis of N-Fmoc 4-(O-tert-butyl carboxydifluoromethyl)phenylalanine as an example of Fmoc-protected phenylalanine derivatives. These derivatives are suitable for preparing inhibitors in signal transduction studies, showcasing the chemical versatility of Fmoc-protected phenylalanines (Yao et al., 1999).

Safety and Hazards

Mechanism of Action

Target of Action

Fmoc-2-iodo-l-phenylalanine, also known as Fmoc-Phe(4-I)-OH, is primarily used as a protecting group for amines in organic synthesis . It is particularly useful in the synthesis of peptides . The primary targets of this compound are the amine groups of amino acids, which it protects during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in solid-phase peptide synthesis (SPPS), a common method for peptide synthesis . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread .

Pharmacokinetics

A study on a similar compound, 9-fluorenylmethoxycarbonyl-l-phenylalanine (fmoc-f), revealed that it has an oral bioavailability of 65±18% . The compound displayed favorable in-vivo tolerance .

Result of Action

this compound is primarily used in the synthesis of peptides . The introduction and subsequent removal of the Fmoc group allow for the stepwise construction of peptides in a controlled manner . Additionally, Fmoc-phenylalanine has been found to display antibacterial activity against Gram-positive bacteria .

Action Environment

The action of this compound is influenced by the conditions of the reaction environment. For instance, the removal of the Fmoc group is facilitated by a base, typically piperidine . The storage temperature also affects the stability of the compound, with a recommended storage temperature of 2-8°C .

Biochemical Analysis

Biochemical Properties

Fmoc-2-iodo-l-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The Fmoc group protects the amino group of phenylalanine during peptide synthesis, preventing unwanted side reactions. The iodine atom enhances the compound’s reactivity, making it a valuable tool in the study of enzyme-substrate interactions and protein modifications. This compound is known to interact with enzymes such as proteases and peptidases, which cleave peptide bonds, and with proteins involved in signal transduction pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to affect cell function by modulating the activity of key signaling pathways. For instance, it can alter the phosphorylation status of proteins involved in signal transduction, thereby influencing cellular responses to external stimuli. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. Its effects on cellular metabolism include alterations in the activity of metabolic enzymes and changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The Fmoc group facilitates the compound’s incorporation into peptides, while the iodine atom enhances its reactivity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at low temperatures, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in enzyme activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold dose above which the adverse effects become pronounced. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be incorporated into peptides and proteins, influencing their structure and function. It can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which facilitates its uptake into cells. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. These interactions are crucial for its biological activity and its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA-binding proteins and transcription factors, or to the cytoplasm, where it modulates enzyme activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular processes .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20INO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKDZEDXFIXGNK-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716677 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210282-32-9 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

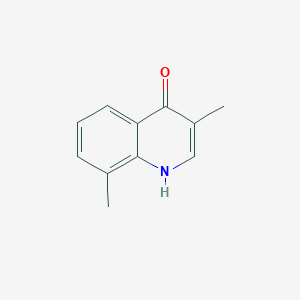

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone](/img/structure/B1455940.png)